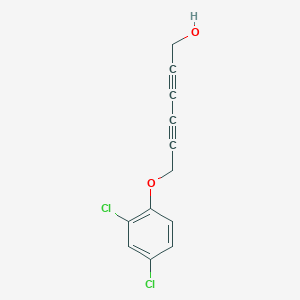![molecular formula C13H13N9 B14609003 3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile CAS No. 60160-86-3](/img/structure/B14609003.png)
3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile is a complex organic compound featuring a tetrazole ring, which is known for its diverse applications in medicinal and pharmaceutical chemistry. Tetrazole derivatives are recognized for their stability and ability to form stable metallic compounds and molecular complexes .
Méthodes De Préparation
The synthesis of 3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile can be approached through eco-friendly methods, such as using water as a solvent under moderate conditions. The synthetic route typically involves the reaction of hydrazine derivatives with tetrazole precursors under controlled conditions to form the desired compound . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can react with strong oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in biochemical assays and molecular docking studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The tetrazole ring’s electron density allows it to form stable complexes with metals, which can influence various biochemical pathways. The compound’s acidic nature also plays a role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar compounds include other tetrazole derivatives such as:
- 1,2,4-Triazol-5-ylidene
- 1,2,3-Triazol-5-ylidene
These compounds share the tetrazole ring structure but differ in their specific substituents and reactivity. 3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
60160-86-3 |
|---|---|
Formule moléculaire |
C13H13N9 |
Poids moléculaire |
295.30 g/mol |
Nom IUPAC |
3-[N-(2-cyanoethyl)-4-(2H-tetrazol-5-yldiazenyl)anilino]propanenitrile |
InChI |
InChI=1S/C13H13N9/c14-7-1-9-22(10-2-8-15)12-5-3-11(4-6-12)16-17-13-18-20-21-19-13/h3-6H,1-2,9-10H2,(H,18,19,20,21) |
Clé InChI |
SCFNIJKKOJAYCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=NNN=N2)N(CCC#N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


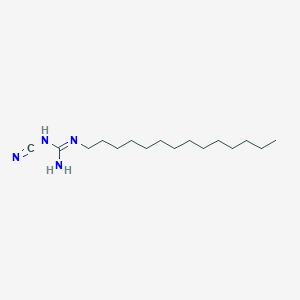

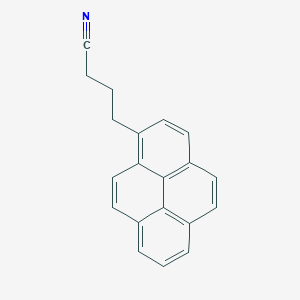
![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
![4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14608944.png)
![1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid](/img/structure/B14608953.png)

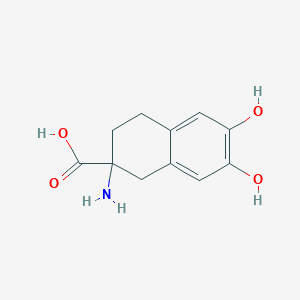

![1,4-Dioxaspiro[4.5]dec-2-ene](/img/structure/B14608975.png)
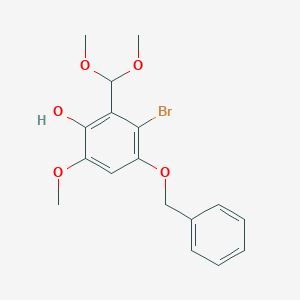
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14608982.png)
![1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14608990.png)
